Enantiomeric Purity and Absolute Configuration: Enabling Down-Stream Diastereoselectivity
The target compound is a defined single enantiomer with (1S,2S) absolute configuration, which is critical for applications requiring stereochemical control. In contrast, generic or in-class analogs like '2-phenylcyclopropyl)methanol' are often commercially available as racemic or cis/trans mixtures, lacking this crucial stereochemical identity [1]. The enantiomerically pure nature of the target avoids the need for costly and time-consuming chiral resolution steps prior to use in stereoselective transformations, such as the Prins cyclization where configuration is retained [2].
| Evidence Dimension | Stereochemical purity and identity |
|---|---|
| Target Compound Data | Single enantiomer: (1S,2S), 98% purity (specific optical rotation data not available from current sources) |
| Comparator Or Baseline | Rel-((1R,2S)-2-Phenylcyclopropyl)methanol: Mixture of stereoisomers (cis/trans) without defined enantiomeric purity [1] |
| Quantified Difference | Qualitative difference in stereochemical definition; target is a single, purchasable enantiomer, while baseline is a stereoisomer mixture. |
| Conditions | Structural comparison based on supplier catalog descriptions [1] |
Why This Matters
For scientific procurement, a defined single enantiomer eliminates the variable of stereochemistry in initial screening or synthetic steps, saving resources and providing interpretive clarity not available with a mixture of stereoisomers.
- [1] PubChem. (2-phenylcyclopropyl)methanol. Compound Summary. View Source
- [2] Yadav, V. K., Verma, A. K., Kumar, P., & Hulikal, V. (2014). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Chemical Communications, 50, 15457-15460. View Source
